molecular formula C13H18N2O B1284663 (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone CAS No. 915908-51-9

(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone

Cat. No.: B1284663
CAS No.: 915908-51-9
M. Wt: 218.29 g/mol
InChI Key: BOTHVSLHODTKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of G-protein coupled receptors, leading to changes in intracellular calcium levels and activation of downstream signaling cascades . Furthermore, this compound can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cell growth and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in phosphorylation states of target proteins and subsequent alterations in cellular signaling pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as sustained activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulation of specific signaling pathways and improvement of disease symptoms . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic properties and potential drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 4-methylpiperidine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-Aminophenyl)(4-methyl-1-piperidinyl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    (3-Aminophenyl)(4-methyl-1-piperidinyl)ethanone: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(3-Aminophenyl)(4-methyl-1-piperidinyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a useful tool in biochemical research .

Properties

IUPAC Name

(3-aminophenyl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-5-7-15(8-6-10)13(16)11-3-2-4-12(14)9-11/h2-4,9-10H,5-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHVSLHODTKES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588348
Record name (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915908-51-9
Record name (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.